Filipin

Description

Historical Overview of Filipin Discovery and Early Characterization

Initial studies revealed that this compound possessed potent antifungal properties. wikipedia.org Its identification as a polyene macrolide was based on its distinct ultraviolet-visible and infrared spectra. wikipedia.org Further research determined that this compound is not a single compound but a complex of four main components: this compound I (4%), this compound II (25%), this compound III (53%), and this compound IV (18%). wikipedia.orgnih.gov this compound III is the most abundant and predominantly studied component. wikipedia.orgchemicalbook.com The structure of the this compound complex was proposed by Ceder and Ryhage. wikipedia.org

The antifungal mechanism of this compound is attributed to its ability to bind to sterols, particularly 3-β-hydroxy sterols, within the cell membranes of fungi. sigmaaldrich.comnih.gov This interaction disrupts the membrane's integrity, leading to increased permeability and the leakage of cellular contents. nih.govbiomol.comnih.gov

Significance of this compound as a Foundational Tool in Membrane and Sterol Research

The specific binding of this compound to unesterified cholesterol, and not to esterified forms, has made it an invaluable tool in cell biology and membrane research. nih.gov Its intrinsic fluorescence, which changes upon binding to cholesterol, allows for the visualization and quantification of free cholesterol in cellular membranes and organelles. nih.govchemicalbook.comsigmaaldrich.com This property has been widely used to study the distribution and trafficking of cholesterol within cells. nih.govnih.gov

This compound's ability to perturb membrane structure upon binding to cholesterol has been utilized to investigate the role of cholesterol in various cellular processes. nih.gov For instance, it has been employed to study membrane fluidity, the formation of lipid rafts, and the function of membrane proteins that are sensitive to cholesterol levels. nih.govresearchgate.net

Evolution of this compound's Application in Academic Investigation

Over the years, the application of this compound has evolved from a simple antifungal agent to a sophisticated probe in biomedical research. Initially used to understand the structure and sterol distribution in membranes, its application has expanded significantly. nih.gov

A major area of its application is in the diagnosis of lipid storage disorders, most notably Niemann-Pick type C (NPC) disease. wikipedia.orgnih.govnih.gov NPC is a genetic disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes. nih.govnih.gov The "this compound test," which uses this compound to stain cultured fibroblasts from patients, is a classic method for diagnosing NPC by visualizing this cholesterol buildup. nih.govsynnovis.co.uk

More recently, this compound has been used to investigate cholesterol dysregulation in neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. nih.govnih.gov Studies have explored the use of this compound staining as a potential biomarker for these conditions. nih.govscirp.org Furthermore, research has indicated that this compound can also bind to other molecules like the ganglioside GM1, suggesting its utility in studying other lipid storage diseases like GM1 gangliosidosis. nih.gov

Despite some limitations, such as photobleaching and potential for inducing membrane artifacts, this compound remains a crucial tool in the study of cholesterol biology and related diseases. nih.gov

Detailed Research Findings

| Property | Value | Source |

| Chemical Formula | C₃₅H₅₈O₁₁ | rndsystems.comnih.gov |

| Molecular Weight | 654.83 g/mol | rndsystems.comnih.gov |

| CAS Number | 480-49-9 (this compound III) | rndsystems.com |

| Excitation Maximum | 338 nm, 357 nm | caymanchem.com |

| Emission Maximum | 480 nm | biomol.comcaymanchem.com |

| Appearance | Solid | biomol.com |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | biomol.comrndsystems.com |

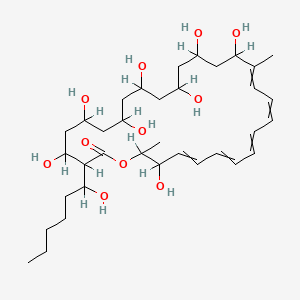

Structure

2D Structure

Properties

IUPAC Name |

4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQSIXYSKPIGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861997 | |

| Record name | 4,6,8,10,12,14,16,27-Octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-49-9 | |

| Record name | Filipin III from streptomycesfilipinensis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Filipin Sterol Interaction

Specificity of Filipin Binding to 3β-Hydroxysterols (e.g., Cholesterol, Ergosterol)

This compound exhibits a notable specificity for sterols possessing a free 3β-hydroxyl group ucl.ac.ukresearchgate.netnih.govresearchgate.net. This structural requirement is crucial for the interaction, allowing this compound to bind effectively to key membrane sterols in eukaryotes, such as cholesterol in mammalian cells and ergosterol (B1671047) in fungi nih.govucl.ac.ukresearchgate.net. The binding of this compound to these unesterified 3β-hydroxysterols forms complexes located within the hydrophobic core of biological membranes nih.gov. While this compound is widely used as a sterol probe, it's worth noting that it may also bind to other lipids, such as the ganglioside GM1, which is an important consideration when interpreting staining results, particularly in tissues with high GM1 abundance like the nervous system ucl.ac.uknih.govnih.gov.

Formation and Characteristics of this compound-Sterol Complexes

Upon binding to sterols, this compound forms complexes that can be visualized and characterized using various techniques. The formation of these complexes leads to observable changes in membrane structure. This compound interacts with 3β-hydroxysterols like cholesterol to form planar sterol-filipin complexes nih.gov. These complexes can aggregate, leading to visible membrane modifications such as protrusions and pits, particularly evident in freeze-fracture electron microscopy tandfonline.comnih.govresearchgate.netbiologists.com.

Stoichiometry and Geometry of Complex Formation

The stoichiometry of this compound-sterol complex formation is a subject of ongoing research and can vary depending on the context. While some studies suggest a 1:1 stoichiometric reaction between this compound and sterols for the formation of fluorescent complexes, other reports indicate that one molecule of this compound may interact with a larger number of cholesterol molecules, potentially as many as two hundred csic.estandfonline.com. The formation of aggregates of this compound-cholesterol complexes might be influenced by membrane fluidity, where increased fluidity could facilitate the combination of this compound with multiple cholesterol molecules, leading to aggregate formation tandfonline.com. The precise geometry of the this compound-sterol complexes within the membrane bilayer is not yet fully understood, and different models have been proposed to explain their organization d-nb.infonih.govmpi-cbg.de.

Impact of this compound Binding on Membrane Organization and Dynamics

This compound binding to sterols significantly impacts the organization and dynamics of biological membranes. This interaction can lead to structural alterations and influence the behavior of membrane components.

Alterations in Lipid Bilayer Structure and Fluidity

The formation of this compound-sterol complexes perturbs the normal structure of the lipid bilayer nih.govnih.gov. This compound's insertion into the membrane's hydrophobic core can weaken the interactions between adjacent phospholipid fatty acids, causing distortions in the membrane structure, which can be observed as blebs in freeze-etched samples tandfonline.com. The presence of cholesterol within membranes is known to influence membrane fluidity and stability tandfonline.com. This compound binding, by sequestering or interacting with cholesterol, can alter these properties. While cholesterol generally decreases membrane fluidity, this compound binding and the subsequent formation of aggregates can lead to increased membrane fluidity in certain areas, potentially allowing for further complex formation tandfonline.comnih.govnih.gov. Studies have shown that this compound treatment can affect membrane fluidity and influence cellular processes dependent on membrane physical properties nih.govnih.govacs.orgoup.com.

Filipin As a Fluorescent Probe in Advanced Cell Biology Studies

Principles of Filipin Fluorescence for Sterol Visualization

The inherent fluorescence of this compound stems from the series of conjugated double bonds present in its polyene structure. fishersci.ca Upon binding to sterols, this compound undergoes changes in its absorption and fluorescence spectra, a property exploited for its detection via fluorescence microscopy. nih.gov The interaction between this compound and sterols leads to the formation of fluorescent complexes. uni.lu While the precise mechanism of this interaction is still under investigation, proposed models include the formation of planar 1:1 complexes within the membrane bilayer or interactions at the membrane surface that induce disordering of the bilayer structure. uni.lu The specificity of this compound binding to sterols has been demonstrated in studies showing reduced staining in mutants deficient in sterol biosynthesis. uni.lu

Spectroscopic Characteristics and Quantum Yield Considerations for Imaging

This compound fluorescence is typically observed using ultraviolet (UV) excitation, resulting in blue emission. citeab.comnih.gov The excitation maximum for this compound is generally around 360-364 nm, with an emission maximum around 480 nm or within the 420-480 nm range. citeab.comuni.ludaneshyari.comnih.govuni.lunih.govdaneshyari.comciteab.com While optimal excitation is in the UV range, a 405 nm laser can also be used for excitation, albeit with a potential reduction in signal intensity. wikipedia.orgciteab.com The fluorescence of this compound-sterol complexes can often be detected using standard filter sets commonly employed for DAPI staining. uni.lufishersci.ca A significant consideration when imaging this compound is its susceptibility to rapid photobleaching. citeab.comdaneshyari.comnih.govwikipedia.org This necessitates the use of low excitation light levels and prompt image acquisition to minimize signal degradation. citeab.comnih.gov Although specific quantum yield values for this compound were not detailed in the provided information, its noted low brightness and rapid photobleaching in comparison to some other fluorescent probes suggest a relatively modest quantum yield. citeab.comfishersci.canih.govguidetopharmacology.org

Applications in High-Resolution Microscopy for Sterol Localization

This compound is widely applied in fluorescence microscopy to visualize and localize sterols within cells and tissues at high resolution. wikipedia.orgdaneshyari.comnih.govuni.luuni.lunih.govdaneshyari.com Its ability to selectively bind unesterified cholesterol makes it particularly useful for examining the distribution of free cholesterol pools, without interference from esterified cholesterol stored in lipid droplets. wikipedia.orguni.lu Beyond standard fluorescence microscopy, this compound has been historically used in conjunction with electron microscopy techniques, such as freeze-fracture, to study the spatial relationship between cholesterol and specific cellular structures like coated pits and the Golgi complex. uni.lu this compound staining has been instrumental in revealing the aberrant accumulation of cholesterol in specific organelles, such as lysosomes in the context of Niemann-Pick C disease, and in Rab11-positive endosomes upon overexpression of Rab11. wikidata.orgwikipedia.orguni.luresearchgate.netmetabolomicsworkbench.org While primarily used on fixed cells due to its effects on membrane integrity and endocytosis, this compound can also be applied to living plant cells to label surface sterols, with careful consideration of its potential to inhibit sterol-dependent endocytosis. daneshyari.comdaneshyari.comguidetopharmacology.org

Confocal and Super-Resolution Fluorescence Microscopy Techniques

Confocal microscopy is a commonly used technique for imaging this compound-stained cells, allowing for optical sectioning and improved resolution of intracellular sterol distribution. daneshyari.comuni.lunih.govdaneshyari.comciteab.com Confocal laser-scanning microscopes equipped with UV or 405 nm lasers and appropriate emission filters are typically employed for this compound detection. daneshyari.comciteab.com While the provided information primarily highlights confocal microscopy for this compound imaging, the study of sterol distribution at very high resolution, including discussions of patchy sterol domains in membranes, suggests that comparisons or potential applications with super-resolution microscopy techniques may be relevant in the broader field, although specific this compound-based super-resolution methods were not detailed in the provided snippets. uni.lulipidmaps.org

Quantitative Imaging Approaches for Sterol Distribution

This compound staining is largely regarded as a qualitative or semi-quantitative method for assessing sterol distribution rather than a precise quantitative measure of lateral membrane sterol concentration. aipublications.comwikipedia.orgnih.gov While it can demonstrate the relative enrichment or accumulation of sterols in specific cellular regions or organelles under different experimental conditions (e.g., in root hair tips, the perinuclear area, or upon genetic/pharmacological perturbations), the formation of this compound-sterol aggregates can perturb membrane structure and may not accurately reflect the native quantitative distribution of sterols. aipublications.comwikipedia.orgresearchgate.netguidetopharmacology.orgnih.gov Quantitative imaging approaches for sterol distribution are often discussed in the context of other fluorescent sterol probes or biosensors that may offer better quantitative accuracy or suitability for live-cell studies. guidetopharmacology.orgguidetopharmacology.org

Investigation of Cellular Sterol Homeostasis and Trafficking Pathways

This compound serves as a valuable probe for investigating cellular sterol homeostasis and the impact of various factors on sterol distribution and accumulation. wikidata.orgwikipedia.orguni.luresearchgate.netmetabolomicsworkbench.org Researchers utilize this compound staining to assess changes in endogenous cholesterol levels and localization in response to genetic manipulations (e.g., deficiencies in NPC1 or ergosterol (B1671047) synthesis genes) or pharmacological treatments that affect sterol metabolism or transport. wikidata.orgwikipedia.orguni.luresearchgate.netmetabolomicsworkbench.org By visualizing the accumulation of cholesterol in specific organelles, such as lysosomes in Niemann-Pick C disease models or in Rab11-positive compartments, this compound helps to elucidate the consequences of disrupted sterol synthesis or trafficking pathways. wikipedia.orgresearchgate.net

Tracing Intracellular Sterol Transport

This compound staining provides insights into intracellular sterol transport by revealing the steady-state localization of sterols within different cellular compartments. wikipedia.orgresearchgate.net Studies employing this compound have contributed to the understanding of sterol movement, highlighting potential non-vesicular transport routes, such as the targeting of sterols to the nuclear envelope (a subdomain of the ER) or involvement of ER-plasma membrane contact sites. This compound has also been used to examine the role of vesicular trafficking pathways, for instance, by showing cholesterol accumulation in specific endosomal compartments. researchgate.net However, it is important to note that this compound is not considered an accurate tracer for the physiological dynamics of sterol internalization and transport in live cells because its binding can inhibit sterol-dependent endocytosis and cause membrane perturbations due to aggregate formation. daneshyari.comdaneshyari.comguidetopharmacology.org This limitation often leads researchers to use other fluorescent sterol analogs or biosensors for real-time tracing of intracellular sterol movement. daneshyari.comdaneshyari.comguidetopharmacology.org

Studies on Sterol Sequestration and Mobilization

This compound staining has been extensively used to study the sequestration and mobilization of sterols within cells, particularly in the context of lipid storage disorders. In Niemann-Pick Type C (NPC) disease, for example, this compound staining reveals a characteristic accumulation of unesterified cholesterol in late endosomes and lysosomes, highlighting a defect in intracellular cholesterol trafficking. nih.govresearchgate.netucl.ac.uk Studies using this compound have shown that in normal fibroblasts, perinuclear this compound-sterol fluorescence peaks at around 6 hours after LDL uptake, with subsequent fluorescence primarily localized to the plasma membrane. researchgate.net In contrast, NPC fibroblasts exhibit more intense and prolonged perinuclear fluorescence throughout a 24-hour period, with less enhancement of plasma membrane staining, indicating abnormal sequestration of LDL cholesterol within a metabolically inactive pool in endo/lysosomal vesicles. researchgate.net This accumulation of unesterified cholesterol in the limiting and internal membranes of endo/lysosomal vesicles in NPC cells has also been observed by electron microscopy of this compound-induced membrane deformations. molbiolcell.org

This compound staining has also been used to investigate cholesterol mobilization in response to various treatments. For instance, treatment with U18666A, a compound that mimics NPC disease, leads to a concentration-dependent accumulation of this compound-stained perinuclear punctate structures, indicative of cholesterol sequestration in late endosomes/lysosomes. nih.gov Studies have also explored the effect of fixation methods on the apparent mobilization of intracellular cholesterol, suggesting that fixation can influence the accessibility of cholesterol to probes like this compound. researchgate.net

Utilizing this compound to Perturb Membrane Integrity and Endocytosis Pathways

Beyond its use as a visualization tool, this compound is also employed as a pharmacological agent to perturb membrane integrity and investigate sterol-dependent endocytic pathways. researchgate.netoup.com Its binding to cholesterol can alter membrane properties and interfere with processes that rely on specific membrane lipid organization, such as lipid rafts and caveolae. nih.govtandfonline.com

This compound's interaction with membrane sterols can modulate membrane permeability. By binding to cholesterol, this compound can disrupt the lipid bilayer structure, potentially leading to increased membrane leakage. nih.govresearchgate.net This effect has been observed in studies on fungal conidia, where this compound treatment resulted in permeabilization to certain fluorescent probes. researchgate.net The degree of membrane rigidity and packing, influenced by cholesterol content, plays a role in membrane repair dynamics, and agents like this compound that decrease lipid raft number and membrane rigidity may affect resealing processes after membrane perforation. nih.govmdpi.com

This compound is known to inhibit sterol-dependent endocytic pathways. researchgate.netoup.comnih.gov Its ability to sequester cholesterol in the plasma membrane interferes with the formation and function of structures like caveolae, which are involved in certain types of endocytosis. tandfonline.comresearchgate.net Studies have shown that cholesterol depletion or sequestration with this compound can disrupt caveolae integrity and inhibit the endocytosis of various molecules, including viruses, toxins, and certain lipids and proteins. tandfonline.comresearchgate.net For example, this compound treatment has been shown to reduce the internalization of the endocytic tracer FM4-64 and interfere with the trafficking of PIN proteins in plant cells, highlighting its inhibitory effect on sterol-mediated endocytosis. researchgate.netoup.com In mammalian cells, this compound has been shown to inhibit the endocytosis of GPI-anchored proteins and MHC class I, which enter cells via clathrin-independent pathways that require free membrane cholesterol. molbiolcell.org

However, it is important to note that while this compound can be used to trace this compound-sterol complexes in the endocytic pathway, the treatment itself interferes with sterol-mediated endocytosis, which is a limitation when trying to study the physiological process of sterol internalization. researchgate.net

Methodological Considerations for this compound Labeling in Research

Effective and accurate this compound labeling requires careful consideration of several methodological aspects, from sample preparation to imaging. nih.govnih.govspringernature.com

Sample preparation and fixation protocols are crucial for optimal this compound staining and to minimize artifacts. Aldehyde fixation, such as with paraformaldehyde, is commonly used and can preserve fluorescent proteins, allowing for co-localization studies with fluorescently tagged proteins. researchgate.netmdpi.com Proper fixation is essential to prevent autolysis and maintain tissue structure, but it can also introduce artifacts. nih.govmedicopublication.comjcdr.net For this compound staining, fixed cells are typically incubated with a this compound solution, often in a buffer containing bovine serum albumin (BSA). molbiolcell.orgnih.gov The concentration and incubation time of this compound need to be optimized for different cell types and experimental conditions. researchgate.net Some protocols include steps like glycine (B1666218) treatment to quench free aldehyde groups after fixation. nih.gov Permeabilization is generally not required for this compound staining as it can penetrate cell membranes to label intracellular cholesterol pools. molbiolcell.orgnih.gov However, treatment with cholesterol-extracting agents like methyl-β-cyclodextrin prior to this compound staining can sometimes improve the visualization of intracellular cholesterol. nih.gov

While this compound can be used in live-cell imaging, its application in this context has significant limitations and potential artifacts. researchgate.netresearchgate.netnih.gov this compound binding to cholesterol perturbs the membrane structure, which can interfere with normal cellular processes, including endocytosis. researchgate.netnih.govcuni.cz This perturbation can lead to the formation of sterol-filipin aggregates that alter membrane function and cause aberrant endocytic structures. researchgate.net Consequently, this compound treatment inhibits sterol-mediated endocytosis, making it an unsuitable probe for accurately tracing the physiological internalization of sterols in live cells. researchgate.netnih.gov

Biosynthesis and Structural Biology of the Filipin Complex

Isolation and Identification of Filipin Components (this compound I, II, III, IV)

This compound was first isolated in 1955 from the mycelium and culture filtrates of Streptomyces filipinensis. wikipedia.org The name "this compound" is derived from the Philippine Islands, where the soil sample containing the producing strain was collected. wikipedia.org this compound is not a single compound but rather a mixture of closely related polyene macrolides, primarily consisting of four components: this compound I, this compound II, this compound III, and this compound IV. nih.govlabome.comwikipedia.orgresearchgate.net

This compound III is typically the major component of the complex, often making up a significant percentage of the total mixture. labome.comresearchgate.net Studies on the composition of the this compound complex have indicated varying proportions of the components. For instance, one analysis reported the this compound complex consisting of approximately 75.8% this compound III, 10.8% this compound IV, 9.1% this compound II, and 1.2% this compound I. nih.gov Filipins I, II, and IV are considered less important components compared to this compound III.

The identification of these components and the elucidation of their structures were initially based on spectroscopic methods, such as UV-Vis and IR spectra, characteristic of polyene macrolides. wikipedia.org Further structural characterization has been performed using techniques like mass spectrometry and nuclear magnetic resonance (NMR). The molecular formula for this compound I is C₃₅H₅₈O₉, for this compound II is C₃₅H₅₈O₁₀, and for this compound III is C₃₅H₅₈O₁₁. This compound IV has been reported to have the same molecular formula as this compound III (C₃₅H₅₈O₁₁) and is believed to be a stereoisomer of this compound III.

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound, like other macrocyclic polyketides, is carried out by type I modular polyketide synthases (PKS). This process involves the stepwise condensation of small carboxylic acid building blocks, guided by a multi-enzyme complex.

Role of Polyketide Synthases (PKS) in this compound Production

Type I modular PKSs are large, multi-functional enzymes organized into modules. Each module contains a set of catalytic domains responsible for one cycle of chain elongation and modification. The order of these modules and the specificity of their domains dictate the structure of the growing polyketide chain. The this compound biosynthetic pathway involves a type I modular PKS containing 14 modules distributed across five multifunctional enzymes. These PKS modules are responsible for assembling the 28-membered macrolactone ring, which forms the core structure of this compound.

Associated Enzymatic Steps and Precursors

Beyond the core PKS machinery, the biosynthesis of this compound involves additional enzymatic steps that modify the polyketide backbone. These post-PKS tailoring reactions contribute to the final structure and diversity of the this compound complex. Key tailoring enzymes include cytochrome P450 monooxygenases, which catalyze specific hydroxylations of the macrolide ring. In Streptomyces avermitilis, two such enzymes, CYP105P1 (encoded by pteC or filC) and CYP105D6 (encoded by pteD or filD), are responsible for hydroxylations at the C26 and C1' positions, respectively. Gene deletion and complementation experiments have provided evidence for their crucial role in this compound III biosynthesis.

Genetic Basis of this compound Biosynthesis

The genes encoding the PKS modules and tailoring enzymes required for this compound biosynthesis are organized into a biosynthetic gene cluster.

Characterization of Biosynthetic Gene Clusters

The this compound biosynthetic gene cluster (referred to as pte or fil) has been identified and characterized in both Streptomyces avermitilis and Streptomyces filipinensis. This cluster contains the genes for the type I modular PKS, as well as genes encoding the associated tailoring enzymes and regulatory proteins.

In S. avermitilis, the pte cluster encodes 14 PKS modules across five multifunctional enzymes, along with eight additional proteins involved in modification and regulation. The fil cluster in S. filipinensis is highly similar and includes genes for cytochrome P450 monooxygenases (filC and filD) responsible for hydroxylations at C26 and C1'. The fil cluster in S. filipinensis also contains an extra PadR-like regulatory gene, filI, which has been implicated in antifungal biosynthesis. Disruption of genes within this genomic region has confirmed its role in the biosynthesis of the 28-membered macrolide ring of this compound. Regulatory genes within the cluster, such as filR (a SARP-LAL regulator), filF (a PAS-LuxR family regulator), and filI (a PadR family transcriptional regulator), play a role in controlling this compound production. Phosphate concentration has been shown to negatively regulate this compound biosynthesis at the transcriptional level, affecting the expression of most this compound biosynthetic genes, including the regulatory genes.

Structural Features and Chemical Modifications Relevant to Research Probes

The structural features of this compound, particularly its polyene macrolide structure, are key to its biological activity and its application as a research probe. This compound is characterized by a 28-membered macrolactone ring and a pentaene (five conjugated double bonds) system. wikipedia.orgwikipedia.org This pentaene system is responsible for the intrinsic fluorescence of this compound, a property that makes it valuable for research applications. wikipedia.orglabome.com

A crucial structural feature relevant to its use as a research probe is the presence of a free 3′-hydroxyl group. This compound binds specifically to sterols containing a free 3′-hydroxyl group, such as cholesterol and ergosterol (B1671047), but not to esterified sterols. labome.comwikipedia.org This selective binding property is the basis for its widespread use as a fluorescent probe for detecting and quantifying unesterified cholesterol in biological membranes and tissues. wikipedia.orglabome.comwikipedia.org The interaction of this compound with cholesterol leads to alterations in its absorption and fluorescence spectra, allowing for visualization and quantification using fluorescence microscopy.

While this compound itself is used as a fluorescent probe due to its natural fluorescence, the concept of chemical modification is broadly relevant in the development of research probes to enhance properties like brightness, photostability, or targeting specificity. Although this compound's utility stems from its inherent fluorescence and cholesterol binding, understanding its structure allows for potential future modifications or the development of analogous probes with improved characteristics for specific research applications. However, it is important to note that even small structural changes in cholesterol analogs can significantly alter their properties, posing challenges in probe development.

Analysis of Structure-Function Relationships for Sterol Binding

This compound, a polyene macrolide antibiotic complex, is well-established for its high affinity binding to sterols, particularly cholesterol, within biological membranes. This interaction is fundamental to its biological effects and its utility as a biochemical tool for sterol detection and localization. The structure of this compound, specifically this compound III which is the predominant isomer and most studied apexbt.comglpbio.commdpi.com, dictates its binding characteristics and subsequent impact on membrane structure and function.

This compound III possesses a large macrolide ring with a heptaene chromophore (seven conjugated double bonds) and a polyhydroxyl region mdpi.com. The heptaene region is largely hydrophobic, while the hydroxyl groups contribute to the hydrophilic character of the molecule. This amphipathic nature is crucial for its insertion into and interaction with the lipid bilayer. This compound's binding to sterols, primarily 3-β-hydroxysterols like cholesterol and ergosterol, is driven significantly by hydrophobic forces pnas.orgnih.govcapes.gov.br. The molecule intercalates into the membrane, and the hydrophobic heptaene region associates with the hydrophobic core of the lipid bilayer, while the hydroxyl groups are likely positioned near the polar headgroups of the membrane lipids and the hydroxyl group of the sterol.

The binding of this compound to sterols leads to the formation of complexes that can be visualized as ultrastructural aggregates or "punctate" patterns within membranes using techniques like freeze-fracture electron microscopy apexbt.comglpbio.comnih.govnih.gov. These complexes disrupt the planar organization of the membrane nih.govnih.gov. The formation of this compound-sterol complexes can also be monitored spectroscopically. The addition of cholesterol to aqueous solutions of this compound results in characteristic changes in its ultraviolet absorption spectrum uu.nl. Furthermore, the binding of cholesterol decreases the intrinsic fluorescence of this compound, a property utilized for detecting and quantifying cholesterol in membrane fractions apexbt.comglpbio.com. This compound itself exhibits natural fluorescence with excitation maxima at 338 and 357 nm and an emission maximum at 480 nm caymanchem.comresearchgate.net.

Comparative studies with other polyene antibiotics, such as amphotericin B and nystatin (B1677061), highlight the unique selectivity of this compound III. While amphotericin B also interacts with sterols, it does not display the same degree of selectivity as this compound III across various lecithin-sterol vesicles pnas.orgnih.gov. The equilibrium constants for the association of polyene antibiotics with aqueous suspensions of cholesterol follow the order: this compound III > amphotericin B > nystatin > lagosin, correlating with their reported extent of membrane damage pnas.orgnih.govcapes.gov.br.

The interaction rate between this compound and sterols is also influenced by sterol structure. Studies on the association of this compound and amphotericin B with sterols in vesicles found a preferential interaction with sterols having a side chain length similar to cholesterol nih.gov.

The formation of this compound-sterol complexes can lead to significant alterations in membrane properties and cellular processes. For instance, this compound treatment can induce deformations in sterol-containing membranes and interfere with sterol distribution and function, impacting processes like endocytosis nih.govresearchgate.netfrontiersin.org. This compound-sterol complexes have been observed to accumulate in globular structures and larger aggregates, particularly in areas of high sterol concentration like the tips of growing root hairs in plants nih.govfrontiersin.org.

Detailed research findings on the interaction of this compound with different sterols in model membrane systems provide valuable insights into the structural basis of this interaction.

Table 1: this compound III Interaction with Various Sterols in Vesicles

| Sterol | Membrane System | Observed Effect/Measurement | Reference |

| Cholesterol | Aqueous suspensions, Lecithin (B1663433) vesicles | Large enhancement in fluorescence polarization, UV spectral changes, Decreased intrinsic fluorescence, Complex formation visualized by electron microscopy | apexbt.comglpbio.compnas.orgnih.govcapes.gov.bruu.nlnih.govnih.gov |

| Epi-cholesterol | Aqueous suspensions, Lecithin vesicles | Large enhancement in fluorescence polarization | pnas.orgnih.govcapes.gov.br |

| β-Cholestanol | Lecithin vesicles | Large enhancement in fluorescence polarization | pnas.orgnih.gov |

| Ergosterol | Lecithin vesicles, Fungal membranes | Large enhancement in fluorescence polarization, Complex formation, Membrane deformation | apexbt.compnas.orgnih.govcapes.gov.brresearchgate.netasm.org |

| Thiocholesterol | Lecithin vesicles | Small increase in fluorescence polarization | pnas.orgnih.govcapes.gov.br |

| Androstan-3β-ol | Lecithin vesicles | Small increase in fluorescence polarization | pnas.orgnih.govcapes.gov.br |

| Stigmasterol | Soybean PC LUVs | CD signal indicating complex formation | capes.gov.br |

| Sitosterol | Soybean PC LUVs | CD signal indicating complex formation | capes.gov.br |

| Campesterol (B1663852) | Soybean PC LUVs | CD signal indicating complex formation | capes.gov.br |

| 24-methylpollinastanol (B1253180) | Soybean PC LUVs | Lower affinity compared to Δ5-sterols, Competition with this compound-phospholipid interaction | capes.gov.br |

This data underscores the specificity of this compound's interaction, demonstrating a preference for sterols with certain structural features, particularly the 3β-hydroxyl group and a planar ring structure, which are critical for effective binding and the resulting functional consequences on membrane organization and dynamics.

Advanced Biophysical and Analytical Characterization of Filipin and Its Membrane Interactions

Spectroscopic Techniques for Characterizing Filipin-Membrane Complexes

Spectroscopic methods offer powerful means to probe the molecular environment and conformational changes of this compound upon interacting with membranes.

UV-Vis absorption spectroscopy is a fundamental technique used to study the interaction of this compound with membranes. Dramatic changes in the UV absorption spectra of this compound are observed upon its interaction with individual or mixed plant sterols incorporated into large unilamellar vesicles (LUV) of soybean phosphatidylcholine (PC), as well as with purified membrane fractions from maize roots containing these sterols. wikipedia.orgwikipedia.org These spectral changes are indicative of the formation of this compound-sterol complexes. UV-Vis absorption spectrophotometry can also be used to determine molecular lipid/water partition constants, which quantify the extent of the interaction between this compound and the lipid phase. fishersci.fi Time-resolved UV/VIS spectroscopy can be employed in membrane protein studies to measure photo-induced kinetics. nih.gov Differential spectra in the ultraviolet-visible region can be applied to study the formation of complexes, such as those between amphotericin B and sterols. nih.gov

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the conformational changes of molecules and the formation of ordered structures upon membrane interaction. Dramatic changes in the CD spectra of this compound are evidenced upon interaction with model and natural membranes containing plant sterols. wikipedia.orgwikipedia.org A CD signal characteristic of the formation of this compound-sterol complexes is observed when LUV containing stigmasterol, sitosterol, and/or campesterol (B1663852) are incubated with low this compound concentrations, specifically at this compound/sterol molar ratios lower than 1. wikipedia.orgwikipedia.org At higher this compound/sterol ratios, the this compound-sterol interaction competes with a this compound-phospholipid interaction, which can also be evidenced with sterol-free soybean PC LUV. wikipedia.orgwikipedia.org Interaction of this compound with dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes has also been monitored by CD, showing features characteristic of aggregation over a range of temperatures when this compound is added to preformed vesicles. guidetopharmacology.org CD spectroscopy is a well-established technique for studying the secondary structures, dynamics, folding pathways, and interactions of soluble and membrane proteins, and it is complementary to other structural determination methods. fishersci.seciteab.com

This compound is intrinsically fluorescent, and its fluorescence properties change upon interaction with membranes, making fluorescence spectroscopy a sensitive tool for studying these interactions. This compound fluoresces upon binding to cholesterol, which is utilized as a standard tool for mapping cholesterol distribution in cell membranes. nih.gov Fluorescence spectroscopy has been used to study the interaction of this compound in aqueous solution and in model membrane systems. guidetopharmacology.orgfishersci.ca The partition constants (Kp) of this compound between a model system of membranes (small unilamellar vesicles of dipalmitoylglycerophosphocholine) and the aqueous phase have been determined from anisotropy measurements. fishersci.ca

The values obtained were:

| Membrane Phase | Partition Constant (Kp) |

| Gel phase | (3.4 ± 0.8) x 103 |

| Liquid crystal phase | (7.7 ± 2.2) x 102 |

This indicates that this compound incorporation is efficient even in the absence of sterols, contrary to an earlier belief that sterols were essential for polyene antibiotic interaction with membranes. fishersci.ca

Fluorescence anisotropy decay measurements provide information about the rotational mobility and orientation of this compound within the membrane. Complex this compound fluorescence anisotropy decays have been observed in membranes containing cholesterol, which could not be adequately fitted by simple models. fishersci.ca Fluorescence anisotropy can indicate changes in membrane fluidity; for instance, an increase in anisotropy suggests a decrease in membrane fluidity. lipidmaps.orgwikipedia.org Time-resolved fluorescence anisotropy decays are among the spectroscopic methods used to determine the orientation of foreign molecules inserted in membranes. fishersci.fi Fluorescence quenching studies with probes have also been used to investigate the photophysical properties and topography of this compound in model membrane systems. fishersci.ca

Calorimetric Approaches for Quantifying this compound-Sterol Thermodynamics

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), provide direct measurement of the heat changes associated with molecular interactions, allowing for a comprehensive thermodynamic characterization of this compound-sterol binding.

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing binding thermodynamics without the need for chemical modification or labeling. lipidmaps.orgnih.govnih.gov ITC directly measures the heat absorbed or generated when molecules interact. lipidmaps.orgnih.gov By performing a series of injections of a ligand (e.g., this compound) into a solution of a binding partner (e.g., sterols in membranes), the heat changes are measured, allowing for the determination of key thermodynamic parameters. lipidmaps.org These parameters include the binding enthalpy (ΔH), the binding constant (KD), and the stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. lipidmaps.orgnih.govnih.gov ITC provides insight into the nature of the noncovalent forces driving the binding process; polar interactions tend to contribute favorably to the enthalpy, while hydrophobic interactions are often entropically favored. lipidmaps.orgnih.gov ITC has been applied to study the interactions of natural products, including polyene macrolides, with various targets, such as lipids. nih.gov While specific ITC data for this compound-sterol binding thermodynamics were not detailed in the immediate search results, ITC is the established method for obtaining such quantitative thermodynamic information.

Microscopy Techniques for Membrane Perturbation Analysis

Microscopy techniques offer visual evidence of the structural changes and perturbations induced in membranes by this compound-sterol interactions.

Electron microscopy, particularly freeze-fracture electron microscopy, has been widely used to visualize the effects of this compound on membranes. This compound interacts with β-hydroxy sterols like cholesterol in most cell membranes, leading to the formation of characteristic bumps and pits that are visible in freeze-fracture replicas. wikipedia.org Thin section electron microscopy analysis of cholesterol-containing membranes treated with this compound reveals a corrugated, wavy, and at times disrupted appearance. wikipedia.orgfishersci.ca These morphological changes are considered a characteristic positive response to this compound binding. wikipedia.orgfishersci.ca

Studies using electron microscopy have shown that the distribution of this compound-sterol complexes can vary within different membrane domains. For example, this compound-sterol complexes tend to be excluded from mature tight and gap junctions. thegoodscentscompany.com The distribution patterns of this compound-sterol complexes have been observed in intact erythrocytes and intramembrane particle-aggregated ghost membranes, suggesting constraints in the intact membrane limit the formation of typical complexes. wikipedia.org The interaction of cholesterol with this compound can lead to the formation of extensive protrusions in the membrane surface, as observed in microscopy experiments. fishersci.ca The reduced perturbability of the red blood cell membrane by this compound, compared to other cells, has been attributed to the constraining influence of the membrane skeleton. wikipedia.org

Electron Microscopy (e.g., Freeze-Fracture Electron Microscopy)

Electron microscopy, particularly freeze-fracture electron microscopy (FFEM), has been a crucial technique for studying the effects of this compound on membranes. This compound interacts specifically with cholesterol, inducing characteristic deformations within the membrane plane that are visible in freeze-fracture replicas nih.govtandfonline.comresearchgate.netsemanticscholar.org. These deformations typically appear as pit-like lesions or protrusions, often around 25 nm in diameter nih.gov.

FFEM studies utilizing this compound have been instrumental in mapping the distribution of cholesterol in various biological membranes, including those of human epidermis, ram spermatozoa plasma membrane, and retinal photoreceptors nih.govtandfonline.comrupress.orgnih.gov. These studies have shown that this compound-induced lesions are predominantly found in cholesterol-rich regions tandfonline.com. For instance, in ram spermatozoa, the distribution of this compound-induced blebs was similar over the anterior head region and the tail, while the posterior head region remained relatively unmodified, suggesting differences in cholesterol distribution tandfonline.com. In photoreceptor membranes, this compound binding sites can exhibit changes during development and may form a proximal-to-distal gradient nih.gov.

Importantly, FFEM with this compound labeling has revealed that certain membrane domains appear deficient in or have inaccessible cholesterol, as indicated by the absence or reduced density of this compound binding. Examples include desmosomal membrane portions, gap junctions, and acetylcholine (B1216132) receptor aggregates nih.govresearchgate.netsemanticscholar.orgrupress.org. The polarity of the membrane curvature induced by this compound labeling can also vary in different membrane areas, such as the observation of depressions on the P-face in particle-free zones within gap junctions compared to protrusions on the P-face in the surrounding non-junctional plasma membrane researchgate.net. FFEM is also valuable for characterizing lipid dispersions and visualizing local structures in model membrane systems liposomes.ca. Studies suggest that this compound treatment causes minimal artifacts in the distribution of other membrane components, such as acetylcholine receptor particles, in fixed cells semanticscholar.org.

Atomic Force Microscopy (AFM)

Atomic force microscopy (AFM) provides another powerful approach to visualize this compound-induced membrane alterations at high resolution, complementing electron microscopy studies nih.govnih.govantibiotics-chemotherapy.ru. AFM has been employed to investigate the effects of this compound on planar phospholipid bilayers, demonstrating that this compound-induced lesions are observed only in the presence of cholesterol nih.gov.

Furthermore, AFM has been utilized to examine the lateral distribution of cholesterol in supported lipid bilayers. Using this compound as a probe, AFM studies have confirmed the colocalization of cholesterol with sphingomyelin-rich domains, which serve as models for lipid rafts nih.govnih.gov. The interaction of this compound with cholesterol-containing supported lipid bilayers has revealed the presence of highly-ordered, striated arrays specifically located on these sphingomyelin-rich domains nih.gov. This compound had no discernible effect on supported lipid bilayers that lacked cholesterol nih.gov.

Model Membrane Systems for Controlled Studies

Model membrane systems are indispensable tools in membrane research, offering simplified and controlled environments to investigate the complex interactions of membrane components with various molecules, including this compound liposomes.camdpi.com. These systems allow researchers to overcome the inherent complexity of biological membranes and focus on specific aspects of this compound-membrane interactions. Model membrane systems include lipid monomolecular layers and bilayer films capes.gov.bruu.nluu.nl. Their use is desirable for studying cell membrane components and their interactions with biological molecules in a controlled manner mdpi.com. Various methods, such as vesicle fusion and Langmuir transfer approaches, are used to create these artificial membranes mdpi.com. Model membranes are also employed to study the physical properties of membranes and lipid interactions mdpi.com.

Liposomes and Unilamellar Vesicles

Liposomes and unilamellar vesicles (ULVs) are widely used model membrane systems for studying interactions with membrane-active compounds like this compound liposomes.canih.govresearchgate.netacs.orgscirp.org. Freeze-fracture electron microscopy is a routine technique for characterizing the morphology of multilamellar vesicles (liposomes) and unilamellar vesicles liposomes.ca.

Studies using liposomes and vesicles have demonstrated that this compound III interacts with vesicles composed of lecithin (B1663433) and various sterols, including cholesterol, epi-cholesterol, thiocholesterol, androstan-3beta-ol, beta-cholestanol, and ergosterol (B1671047) capes.gov.br. Fluorescence polarization measurements have shown a significant enhancement in this compound III fluorescence polarization upon binding to vesicles containing lecithin and cholesterol, beta-cholestanol, or ergosterol capes.gov.br.

The interaction of this compound with large unilamellar vesicles (LUV) made from soybean phosphatidylcholine (PC) and incorporating plant sterols such as stigmasterol, sitosterol, campesterol, and 24-methylpollinastanol (B1253180) has been investigated using spectroscopic techniques like ultraviolet (UV) absorption and circular dichroism (CD) spectroscopy nih.gov. These studies observed dramatic changes in the UV absorption and CD spectra of this compound upon interaction with LUV containing plant sterols nih.gov. At low this compound-to-sterol molar ratios, CD signals indicative of this compound-sterol complex formation were seen in LUV containing stigmasterol, sitosterol, and/or campesterol nih.gov. At higher ratios, competition between this compound-sterol and this compound-phospholipid interactions was observed nih.gov. This compound-phospholipid interaction was also detected at low this compound-to-sterol ratios with 24-methylpollinastanol-containing LUV, suggesting a lower affinity of this compound for this sterol nih.gov. Furthermore, this compound-phospholipid interaction could be evidenced even with sterol-free soybean PC LUV nih.gov. Extracellular vesicles (EVs), structurally similar to liposomes, have been shown to have their membrane fusion inhibited by this compound, highlighting the role of cholesterol in this process uu.nl. Isothermal titration calorimetry (ITC) can also be applied to study drug interactions with liposomes scirp.org.

Supported Lipid Bilayers and Monolayers

Supported lipid bilayers (SLBs) and monolayers represent another important class of model membrane systems used in biophysical studies of membrane interactions mdpi.comresearchgate.netscirp.org. SLBs are relatively easy to prepare and are compatible with various analytical techniques, including fluorescence microscopy mdpi.com. They can be formed on different solid substrates like glass, mica, and gold nih.govmdpi.com. Lipid monolayers at the air-water interface are utilized to study the physical properties of membranes and lipid interactions mdpi.com.

This compound has been employed in conjunction with AFM to examine the distribution of cholesterol in supported lipid monolayers and bilayers nih.govnih.gov. Studies involving this compound interaction with cholesterol-containing supported lipid bilayers have revealed the formation of highly-ordered, striated arrays specifically localized within sphingomyelin-rich domains, which serve as models for lipid rafts nih.govnih.gov. This observation further supports the colocalization of cholesterol within these domains nih.govnih.gov. This compound did not induce these effects in supported lipid bilayers that lacked cholesterol nih.gov. Supported lipid bilayers are valuable for investigating transmembrane proteins and provide a controlled experimental environment scirp.org. Polymer-supported lipid bilayers are also being explored as advanced model systems scirp.org.

Computational Modeling and Simulation of this compound-Membrane Dynamics

Computational modeling and simulation techniques, such as molecular dynamics simulations, play an increasingly significant role in providing insights into the dynamic behavior and organizational principles of cell membranes researchgate.net. These approaches allow for the simulation of complex membrane systems, including multicomponent and more realistic membrane models researchgate.net. While computational modeling is a powerful tool for studying membrane dynamics and interactions in general researchgate.netresearchgate.netmdpi.commdpi.comuni-muenchen.de, specific computational modeling or simulation studies focusing directly on the dynamics of this compound interaction with membranes were not found in the provided search results.

Comparative Research with Other Polyene Macrolide Antibiotics

Structural Homologies and Differences with Related Compounds (e.g., Nystatin (B1677061), Amphotericin B)

Polyene macrolide antibiotics are broadly classified based on the number of conjugated double bonds in their polyene chain. Filipin is characterized as a pentaene, possessing five conjugated double bonds. In contrast, Nystatin is a tetraene (four conjugated double bonds), and Amphotericin B is a heptaene (seven conjugated double bonds) scite.aiuu.nl. This difference in the length of the polyene chain is a significant structural variation that influences their physical and biological properties.

Another key structural difference lies in the presence or absence of a sugar moiety. Amphotericin B and Nystatin both contain a mycosamine (B1206536) sugar group attached to the macrolide ring, which contributes to their amphoteric properties knaw.nlwikipedia.org. This compound, however, lacks this mycosamine sugar moiety mdpi.com. This absence of a charged group in this compound, along with its shorter polyene chain, contributes to differences in its interaction with membranes compared to Amphotericin B and Nystatin knaw.nlresearchgate.net.

The macrocyclic ring structure is a common feature, but variations in the size and specific arrangement of hydroxyl groups and other substituents around the ring also contribute to the distinct characteristics of each polyene.

Here is a table summarizing the key structural differences:

| Compound | Polyene Chain (Number of Double Bonds) | Mycosamine Sugar Moiety |

| This compound | Pentaene (5) | Absent |

| Nystatin | Tetraene (4) | Present |

| Amphotericin B | Heptaene (7) | Present |

Comparative Analysis of Sterol-Binding Mechanisms

The primary mechanism of action for polyene macrolide antibiotics involves binding to sterols within cell membranes. In fungal cells, the main target sterol is ergosterol (B1671047), while in mammalian cells, it is cholesterol. The affinity and specificity of polyenes for these different sterols are crucial determinants of their selective toxicity.

This compound exhibits a strong affinity for sterols, including cholesterol and ergosterol. Research indicates that this compound III shows a large enhancement in fluorescence polarization upon binding to aqueous suspensions of cholesterol and epicholesterol, as well as vesicles containing various sterols like lecithin-cholesterol and lecithin-ergosterol pnas.orgcapes.gov.br. This suggests a significant interaction driven by hydrophobic forces capes.gov.br. This compound has been suggested to have a slightly greater affinity for cholesterol compared to ergosterol asm.org.

Amphotericin B is known to bind preferentially to ergosterol over cholesterol, which is the basis for its selective antifungal activity against fungal cells with ergosterol-containing membranes compared to mammalian cells with cholesterol-containing membranes frontiersin.orglipidmaps.org. While Amphotericin B does interact with cholesterol, its affinity is lower than for ergosterol frontiersin.org. Fluorescence polarization studies show that Amphotericin B undergoes a relatively constant enhancement in fluorescence polarization upon interaction with various lecithin-sterol vesicles, suggesting less selectivity compared to this compound III pnas.orgcapes.gov.br.

Nystatin also demonstrates a higher affinity for ergosterol compared to cholesterol, contributing to its antifungal properties asm.orgfishersci.ca. Studies have shown that Nystatin binds preferentially to yeast cells containing ergosterol compared to those with cholesterol biorxiv.org. The interaction of Nystatin with cell membranes can be followed by ultraviolet-sensitive microscopy biorxiv.org.

The order of effectiveness of interaction with cholesterol, as judged by changes in ultraviolet absorption spectra upon addition of free cholesterol, has been reported as this compound > Amphotericin B > Etruscomycin and Pimaricin, with Nystatin showing little change in spectrum with sterol in these systems uu.nl. However, other studies on equilibrium binding constants for association with aqueous suspensions of cholesterol indicate the order this compound III > Amphotericin B > Nystatin > Lagosin, correlating with the extent of membrane damage they cause pnas.orgcapes.gov.brnih.gov.

Differential Effects on Cell Membrane Biophysics and Research Utility

The interaction of polyene macrolides with membrane sterols leads to various effects on membrane biophysics, influencing permeability, fluidity, and the formation of membrane structures. These differential effects contribute to their distinct biological activities and research applications.

Unlike Amphotericin B and Nystatin, which are primarily known for forming transmembrane channels or pores that lead to leakage of intracellular components and cell death, this compound is generally thought to act as a membrane disrupter rather than a pore former researchgate.netwikipedia.org. Due to its shorter length and lack of charged groups, this compound is considered unlikely to form membrane-spanning pores knaw.nlresearchgate.net. Instead, this compound's interaction with sterols can lead to significant membrane damage and permeability changes, causing the release of both small ions like K⁺ and larger molecules uu.nlresearchgate.net. Studies have shown that this compound causes extensive cell membrane damage, often more so than Amphotericin B or Nystatin, in various cell types and model membranes uu.nlpnas.org.

The interaction of polyenes with membranes can also induce changes in membrane organization, such as phase separation or aggregation of membrane components. It has been observed that Amphotericin B can induce phase separation in lipid bilayers at lower concentrations compared to Nystatin and this compound, with this compound being less effective in promoting gel domains researchgate.net. Freeze-fracture electron microscopy studies have revealed that different polyenes cause distinct morphological alterations in fungal plasma membranes: this compound induces pit formation, while Amphotericin B and Nystatin cause random particle aggregation oup.com.

The unique properties of this compound, particularly its strong and relatively non-selective binding to sterols and its fluorescent nature, have made it a valuable tool in cell biology research. This compound is widely used as a histochemical stain for detecting and visualizing cholesterol in cell membranes wikipedia.org. Its fluorescence allows for the localization and quantification of cholesterol in various cellular compartments, which is particularly useful in studying lipid trafficking and disorders like Niemann-Pick type C disease mdpi.comwikipedia.org. While its use as a fluorescent probe is widespread, some findings suggest limitations in using polyenes like this compound for determining sterol-enriched domains in live cell plasma membranes due to their effects on membrane organization researchgate.net.

In contrast, the primary utility of Amphotericin B and Nystatin in biological research often relates to their ability to permeabilize membranes or study sterol-dependent pore formation fishersci.cabiorxiv.org. They are used to investigate ion transport across membranes and the role of ergosterol in fungal cell viability fishersci.ca.

The differential effects on vacuole morphology have also been observed, with Amphotericin B and Nystatin inducing vacuole membrane disintegration in Saccharomyces cerevisiae, while this compound III had little effect on vacuole architecture nih.gov. This suggests differences in how these polyenes interact with specific cellular membranes and organelles, potentially due to structural variations in their macrocyclic rings nih.gov.

Here is a table summarizing the comparative effects and research utility:

| Compound | Primary Membrane Effect | Sterol Binding Selectivity (Ergosterol vs Cholesterol) | Research Utility |

| This compound | Membrane disruption, Pit formation | Slightly higher affinity for Cholesterol suggested | Cholesterol staining and visualization |

| Nystatin | Pore formation, Random particle aggregation | Higher affinity for Ergosterol | Studying membrane permeability, Ergosterol function |

| Amphotericin B | Pore formation, Random particle aggregation | Higher affinity for Ergosterol | Studying membrane permeability, Antifungal studies |

This compound, a polyene macrolide antibiotic originally isolated from Streptomyces filipinensis, is widely recognized for its high affinity binding to sterols, particularly cholesterol, in biological membranes. nih.govwikipedia.orgresearchgate.net This property has made this compound a valuable tool in membrane biology research, primarily for visualizing cholesterol distribution in cells and tissues due to its intrinsic fluorescence. wikipedia.orgresearchgate.netnih.govacs.org While historically used as an antifungal agent, its toxicity has limited therapeutic applications, shifting the focus to its utility as a research probe. wikipedia.org this compound is typically a mixture of four components, with this compound III being the major and most studied component. wikipedia.org

This article focuses solely on the future directions and emerging research avenues for this compound as a scientific tool in membrane biology and related fields.

Future Directions and Emerging Research Avenues for Filipin

Development of Novel Filipin Analogs for Enhanced Research Tools

Future research is directed towards developing novel this compound analogs with enhanced properties for specific research applications. While this compound is a valuable fluorescent probe for cholesterol, it has limitations, such as requiring cell fixation for staining and not being able to distinguish between different sterol pools or precursors. nih.govacs.org The development of new analogs could address these limitations. For instance, researchers are exploring the creation of fluorescent cholesterol analogs with improved photophysical properties, such as red-shifted emission and high multiphoton absorption, which allow for live-cell imaging and multicolor 3D microscopy on conventional microscopes. nih.govacs.org These novel analogs aim to mimic cholesterol's behavior while offering enhanced visualization capabilities. The strategy of introducing additional double bonds into the ring system, similar to this compound's structure, is being explored to generate analogs of other important bioactive cholesterol derivatives. nih.gov Such advancements in analog design can lead to more versatile and less disruptive probes for studying sterol dynamics and localization in living systems.

Integration of this compound Studies with "-Omics" Technologies in Membrane Biology

Integrating this compound studies with "-omics" technologies represents a significant emerging research avenue. The advent of high-throughput "-omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides comprehensive insights into biological systems. frontiersin.orgmdpi.comresearchgate.net While this compound offers valuable information about membrane sterol distribution, combining this data with "-omics" datasets can provide a more holistic understanding of membrane biology. For example, correlating this compound-based observations of cholesterol distribution with lipidomic data could reveal how specific lipid species influence sterol organization and membrane domain formation. Similarly, integrating with proteomic data could help identify proteins that interact with cholesterol or are localized to cholesterol-rich membrane domains, potentially regulated by sterol availability. researchgate.netnih.gov Transcriptomic and genomic data could provide insights into the regulatory pathways affecting sterol synthesis and metabolism, linking genetic information to membrane composition and structure observed with this compound. This integrative approach, often part of a systems biology framework, allows researchers to explore the complex interplay between different molecular layers and their collective impact on membrane structure, function, and remodeling. frontiersin.orgmdpi.comscienggj.org

Unraveling Underexplored Aspects of this compound-Mediated Membrane Remodeling

Beyond its role as a cholesterol probe, this compound is known to induce membrane deformations and lesions due to its interaction with sterols. researchgate.net Further research is needed to fully unravel the underexplored aspects of this this compound-mediated membrane remodeling. While it is understood that this compound can form complexes with sterols that disrupt membrane function, the precise mechanisms by which these complexes induce specific structural changes and their downstream cellular effects require more detailed investigation. nih.govresearchgate.net Studies have shown that this compound treatment can affect endocytosis pathways and trigger signaling responses in cells, suggesting a more active role in modulating membrane dynamics than just passive binding. biologists.comresearchgate.netnih.gov Future research could utilize advanced imaging techniques and biophysical methods to visualize and quantify the membrane deformations induced by this compound in real-time. Investigating how this compound-induced membrane changes impact the function and localization of membrane proteins and lipids, and how these effects are integrated with cellular processes like trafficking and signaling, represents a critical area for future exploration. biologists.comspringermedizin.de

Contribution of this compound Research to Fundamental Membrane Biophysics

Research involving this compound contributes significantly to the understanding of fundamental membrane biophysics. The interaction of this compound with sterols provides a model system to study the influence of sterols on membrane properties such as fluidity, thickness, and the formation of ordered domains. nih.govacs.orgnih.gov While the organization of this compound within membranes containing cholesterol has been a subject of debate, ongoing research using techniques like UV-vis linear dichroism, ATR-FTIR, and fluorescence anisotropy decay continues to shed light on its orientation and aggregation behavior. researchgate.net These studies, although focused on this compound, provide broader insights into how lipid-lipid and lipid-sterol interactions govern membrane structure and dynamics. Furthermore, understanding how this compound binding alters membrane properties and affects cellular processes contributes to the fundamental knowledge of how membrane composition dictates function. nih.gov Future biophysical studies using this compound can help refine existing models of membrane organization and provide a deeper understanding of the physical principles underlying cellular membrane heterogeneity and function.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 91617878 |

| This compound III | 6433194, 6433553 |

| Cholesterol | 5997 |

Interactive Data Table (Example - based on potential future research findings)

While the current search results for future directions are more conceptual and descriptive rather than providing specific quantitative data tables directly related to this compound's future use, an example of a potential interactive data table based on the type of data that might be generated in these future studies is provided below. This table illustrates how data on novel this compound analogs might be presented.

| Analog Name | Excitation Max (nm) | Emission Max (nm) | Live-Cell Imaging Capability | Target Sterol |

| This compound III | ~360 researchgate.net | ~480 researchgate.net | Limited (requires fixation) nih.govacs.org | Sterols with free 3'-OH researchgate.netnih.govacs.org |

| Novel Analog A | 488 | 520 | Yes | Cholesterol |

| Novel Analog B | 555 | 580 | Yes | Ergosterol (B1671047) |

| Novel Analog C | 640 | 670 | Yes (multiphoton) nih.gov | Oxysterols |

Q & A

Q. What are the primary methodological considerations when using Filipin in cholesterol detection studies?

this compound's fluorescence properties require precise experimental controls to avoid artifacts. Key steps include:

- Sample preparation : Use fresh tissues/cells fixed in paraformaldehyde (avoid detergents that disrupt membrane integrity) .

- Concentration optimization : Titrate this compound III (5–50 µg/mL) to balance signal intensity and background noise .

- Validation : Compare results with cholesterol-depletion controls (e.g., methyl-β-cyclodextrin treatment) .

- Imaging parameters : Use UV excitation (340–380 nm) and emission filters (385–470 nm) to minimize photobleaching .

Q. How should researchers design experiments to validate this compound’s specificity for cholesterol in complex lipid mixtures?

- Negative controls : Use lipid extracts from cholesterol-deficient cell lines (e.g., NPC1 mutants) .

- Competition assays : Co-incubate with cholesterol analogs (e.g., 25-hydroxycholesterol) to assess binding interference .

- Cross-validation : Pair this compound staining with enzymatic cholesterol assays (e.g., Amplex Red) for quantitative correlation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-based data when studying lipid rafts in different cell types?

Discrepancies often arise from:

- Cell-specific lipid composition : Use lipidomics to quantify raft components (e.g., sphingomyelin, gangliosides) alongside this compound staining .

- Microscopy resolution limits : Combine this compound with super-resolution microscopy (e.g., STED) to differentiate raft clusters <200 nm .

- Dynamic cholesterol pools : Perform time-lapse imaging under metabolic inhibitors (e.g., U18666A) to track trafficking .

Q. What advanced statistical methods are suitable for analyzing this compound fluorescence intensity in heterogeneous samples?

- Normalization : Use internal standards (e.g., fluorescent beads) to correct for instrument variability .

- Cluster analysis : Apply algorithms like DBSCAN to quantify cholesterol-rich domains in noisy datasets .

- Multivariate regression : Correlate this compound intensity with lipidomic/metabolomic variables (e.g., phospholipid:cholesterol ratios) .

Q. How can this compound be integrated with CRISPR-Cas9 models to study cholesterol-related genetic disorders?

- Gene-edited lines : Use NPC1−/− or LDLR−/− cells to study this compound staining patterns in disease-specific lipid accumulation .

- Phenotypic screens : Combine this compound with high-content imaging to assess rescue effects of therapeutic compounds .

Methodological Challenges and Solutions

Q. What are the limitations of this compound in live-cell imaging, and how can they be mitigated?

- Toxicity : this compound disrupts membranes at high concentrations. Solution: Use low doses (≤10 µg/mL) and short incubation times (<30 min) .

- Autofluorescence : Avoid glutaraldehyde fixation; opt for paraformaldehyde and autofluorescence quenchers (e.g., Sudan Black) .

- Quantitative limitations : Supplement with LC-MS/MS for absolute cholesterol quantification .

Q. How should researchers address batch-to-batch variability in this compound III purity?

- Supplier validation : Request HPLC traces and mass spectrometry data for each batch .

- In-house QC : Test each batch on standardized samples (e.g., HeLa cells) and compare staining patterns .

Emerging Applications and Innovations

Q. Can this compound be adapted for single-molecule localization microscopy (SMLM) to map cholesterol nanodomains?

- Probe limitations : this compound’s large size (~1.3 kDa) limits resolution. Alternative: Use miniaturized cholesterol probes (e.g., D4 peptide) with SMLM .

- Correlative imaging : Overlay this compound data with PALM/STORM images of raft-associated proteins (e.g., flotillin) .

Q. What computational models enhance the interpretation of this compound-derived data in membrane biophysics?

- Molecular dynamics (MD) simulations : Model this compound-cholesterol interactions to predict binding affinities .

- Machine learning : Train classifiers to distinguish pathological cholesterol accumulation (e.g., atherosclerosis) from normal distributions .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound-based studies across labs?

- Protocol standardization : Adopt MISFISHIE guidelines for imaging experiments .

- Data sharing : Deposit raw images and analysis scripts in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.